

PRN1371: Application Notes and Protocols for Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of **PRN1371**, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R).

Chemical and Physical Properties

PRN1371 is a highly selective inhibitor with significant potential in oncology research.[1][2][3] A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C26H30Cl2N6O4	[4][5]
Molecular Weight	561.46 g/mol	[2][4]
CAS Number	1802929-43-6	[4][5]
Appearance	Solid	[5]
Purity	≥98%	[5]

Solubility Data



The solubility of **PRN1371** is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. The following table summarizes its solubility in various solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7] For some concentrations, sonication or gentle heating may be required to achieve complete dissolution.[6][8]

Solvent	Solubility (In Vitro)	Notes	Reference
DMSO	≥ 12 mg/mL (≥ 21.38 mM)	Sonication and heating are recommended.	[8]
DMSO	15 mg/mL	[5]	
DMSO	25 mg/mL (44.53 mM)	Requires ultrasonic treatment.	[4][6]
DMSO	56 mg/mL (99.73 mM)	Use fresh DMSO.	[7]
DMSO	100 mg/mL (178.1 mM)	Use fresh DMSO.	[7]

Experimental Protocols: Stock Solution Preparation High-Concentration DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration **PRN1371** stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

- PRN1371 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer



Sonicator (optional, but recommended)

Procedure:

- Weighing: Accurately weigh the desired amount of PRN1371 powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility). A molarity calculator can be used for this calculation.[6]
- Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[4][6] Gentle warming can also aid dissolution.
- Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][6]

Formulation for In Vivo Administration

For in vivo studies, **PRN1371** can be formulated in various vehicles to ensure solubility and bioavailability. Below are three common protocols. The choice of formulation may depend on the route of administration and the specific experimental model. It is recommended to prepare these working solutions fresh on the day of use.[6]

Protocol 1: PEG300, Tween-80, and Saline Formulation[6]

This formulation results in a clear solution.

- Start with a pre-made high-concentration DMSO stock solution of PRN1371 (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.



- Add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.
- Add 5% (v/v) Tween-80 and mix until the solution is clear.
- Add 45% (v/v) saline to reach the final desired volume and concentration. Mix well.

Protocol 2: SBE-β-CD in Saline Formulation[6]

This formulation may result in a suspended solution and may require sonication.

- Begin with a pre-made high-concentration DMSO stock solution of PRN1371 (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 90% (v/v) of a 20% SBE-β-CD solution in saline.
- Mix thoroughly. Use an ultrasonic bath if a suspension forms to ensure homogeneity.

Protocol 3: Corn Oil Formulation[6]

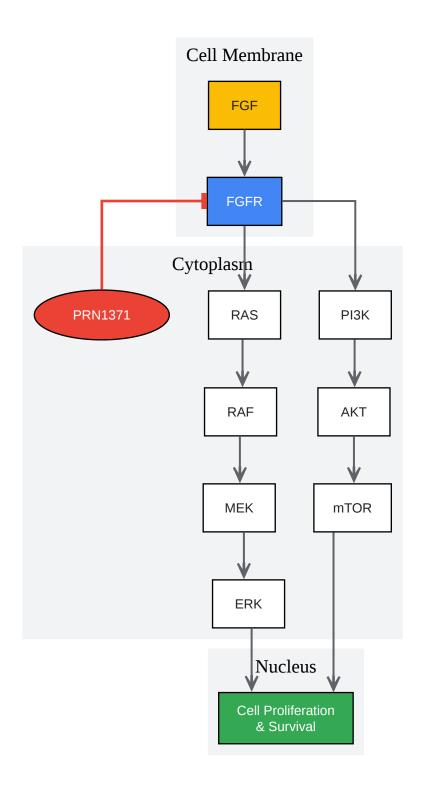
This formulation results in a clear solution.

- Start with a pre-made high-concentration DMSO stock solution of PRN1371 (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add 90% (v/v) corn oil and mix thoroughly until a clear solution is obtained.

Mechanism of Action and Signaling Pathway

PRN1371 is an irreversible covalent inhibitor that targets a conserved cysteine residue in the ATP-binding pocket of FGFR1-4.[9] This covalent binding leads to sustained inhibition of the receptor's tyrosine kinase activity, even after the drug has been cleared from circulation.[10][11] By inhibiting FGFR, **PRN1371** blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in various cancers.[9][12] **PRN1371** also potently inhibits CSF1R.[6][7][8]





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Caption: PRN1371 inhibits FGFR signaling pathways.

Storage and Stability



Proper storage of **PRN1371**, both in its solid form and in solution, is essential to maintain its activity.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	≥ 3 years	[4][8]
Powder	4°C	2 years	[4]
In Solvent (DMSO)	-20°C	1 year	[4][6]
In Solvent (DMSO)	-80°C	1-2 years	[4][8]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]

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